molecular formula C15H24O7S B13433539 (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B13433539
M. Wt: 348.4 g/mol
InChI Key: KLRUSSWZRFBVFQ-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps. One common route includes the formation of the benzo[d][1,3]dioxole core followed by the introduction of the ethyl and diethyl groups. The methylsulfonyl group is then added through a sulfonation reaction. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Key pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.

Biological Activity

The compound (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

The molecular formula of the compound is C15H24O7SC_{15}H_{24}O_{7}S, with a molecular weight of 348.41 g/mol. It is characterized by the following chemical properties:

PropertyValue
Boiling Point474.2 ± 45.0 °C
Density1.26 ± 0.1 g/cm³
SolubilityChloroform (sparingly), Ethyl Acetate (slightly), Methanol (slightly)
FormOil
ColorColorless to Pale Yellow

This compound is often referenced as an impurity in the synthesis of neuraminidase inhibitors, particularly in relation to Oseltamivir .

Antiviral Properties

Research indicates that derivatives of compounds similar to (3aR,7R,7aR) have shown antiviral activity. For instance, certain analogs have been evaluated for their efficacy as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. The biological evaluation of these compounds typically involves assessing their inhibitory effects on viral replication in vitro.

Enzyme Inhibition Studies

Inhibition studies conducted on various enzymes have revealed that structural analogs of (3aR,7R,7aR) exhibit varying degrees of potency. For example, a study found that some related compounds demonstrated significant inhibition against specific enzymes involved in bacterial and viral metabolism . However, the specific compound (3aR,7R,7aR) itself showed less than 10% inhibition at concentrations of 100 μM against MbtI and other target enzymes .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of structurally similar compounds against lung adenocarcinoma cell lines (A549). The results indicated that while some derivatives showed promising activity with IC50 values in the nanomolar range, others were significantly less potent .
  • Neuraminidase Inhibition : In the context of influenza treatment, derivatives similar to (3aR,7R,7aR) were tested for their ability to inhibit neuraminidase activity. While some analogs displayed effective inhibition, others were less successful, highlighting the importance of structural modifications for enhancing biological activity .

The mechanism by which (3aR,7R,7aR) exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow interaction with key enzymes involved in viral replication and bacterial metabolism. The presence of the methylsulfonyl group may play a critical role in enhancing binding affinity and specificity towards target sites.

Properties

Molecular Formula

C15H24O7S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,4,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-/m1/s1

InChI Key

KLRUSSWZRFBVFQ-JHJVBQTASA-N

Isomeric SMILES

CCC1(O[C@@H]2CC(=C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OCC)CC

Canonical SMILES

CCC1(OC2CC(=CC(C2O1)OS(=O)(=O)C)C(=O)OCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.